molecular formula C9H13NO3S B6611726 6-tert-butylpyridine-3-sulfonic Acid CAS No. 887571-33-7

6-tert-butylpyridine-3-sulfonic Acid

Cat. No.: B6611726
CAS No.: 887571-33-7
M. Wt: 215.27 g/mol
InChI Key: XEVUIGKUJOBERU-UHFFFAOYSA-N
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Description

6-tert-butylpyridine-3-sulfonic acid is an organic compound with the molecular formula C9H13NO3S It is a derivative of pyridine, featuring a tert-butyl group at the 6-position and a sulfonic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-butylpyridine-3-sulfonic acid typically involves the sulfonation of 6-tert-butylpyridine. The process can be carried out using sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is usually conducted under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group at the 3-position of the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

6-tert-butylpyridine-3-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The sulfonic acid group can be oxidized to form sulfonates.

    Reduction: The pyridine ring can be reduced under specific conditions.

    Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonates, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

6-tert-butylpyridine-3-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 6-tert-butylpyridine-3-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds with target molecules, while the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-tert-butylpyridine: Lacks the sulfonic acid group, making it less polar and less reactive in certain chemical reactions.

    3-sulfonic acid pyridine: Lacks the tert-butyl group, affecting its steric properties and reactivity.

Uniqueness

6-tert-butylpyridine-3-sulfonic acid is unique due to the presence of both the tert-butyl and sulfonic acid groups. This combination imparts distinct chemical properties, such as increased solubility in polar solvents and enhanced reactivity in specific reactions, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

6-tert-butylpyridine-3-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-9(2,3)8-5-4-7(6-10-8)14(11,12)13/h4-6H,1-3H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVUIGKUJOBERU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C(C=C1)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501252287
Record name 6-(1,1-Dimethylethyl)-3-pyridinesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501252287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887571-33-7
Record name 6-(1,1-Dimethylethyl)-3-pyridinesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887571-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(1,1-Dimethylethyl)-3-pyridinesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501252287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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